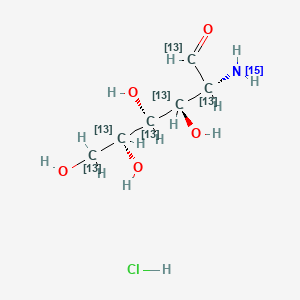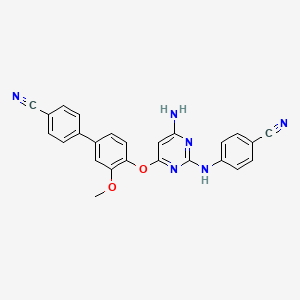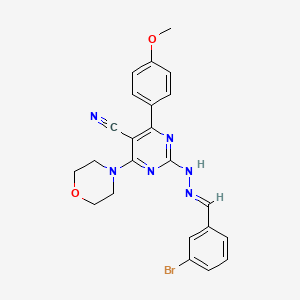
Mu opioid receptor antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mu opioid receptor antagonist 3 is a compound that specifically binds to and inhibits the activity of the mu opioid receptor. The mu opioid receptor is a type of G protein-coupled receptor that is primarily involved in mediating the effects of opioids, such as pain relief and euphoria. Antagonists of this receptor are used to counteract the effects of opioid agonists, making them valuable in the treatment of opioid overdose and addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mu opioid receptor antagonist 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary depending on the desired structural features of the antagonist. Common steps include:
Formation of the core structure: This often involves the use of cyclization reactions to create the central ring system.
Functional group modifications: Various functional groups are introduced or modified to enhance the binding affinity and selectivity for the mu opioid receptor.
Final coupling reaction: The final step usually involves coupling the core structure with specific side chains or functional groups that confer antagonist activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Mu opioid receptor antagonist 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mu opioid receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of opioid receptors and to develop new opioid receptor ligands.
Biology: Employed in research on opioid receptor signaling pathways and their role in various physiological processes.
Medicine: Investigated for its potential in treating opioid addiction, overdose, and other conditions related to opioid receptor activity.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting the mu opioid receptor.
Mechanism of Action
Mu opioid receptor antagonist 3 exerts its effects by binding to the mu opioid receptor and preventing the activation of the receptor by opioid agonists. This inhibition occurs through competitive binding at the receptor’s active site, blocking the interaction of endogenous or exogenous opioids. The molecular targets involved include the mu opioid receptor itself and downstream signaling pathways, such as the inhibition of adenylate cyclase and the modulation of ion channels.
Comparison with Similar Compounds
Naloxone: A well-known mu opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another antagonist used in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting antagonist used to treat opioid-induced constipation.
Comparison: Mu opioid receptor antagonist 3 is unique in its specific binding affinity and selectivity for the mu opioid receptor. Compared to naloxone and naltrexone, it may offer different pharmacokinetic properties, such as longer duration of action or reduced central nervous system penetration. This uniqueness makes it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H28N2O4S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O4S/c28-17-6-5-15-12-19-25(30)8-7-16(26-23(29)18-2-1-11-32-18)22-24(25,20(15)21(17)31-22)9-10-27(19)13-14-3-4-14/h1-2,5-6,11,14,16,19,22,28,30H,3-4,7-10,12-13H2,(H,26,29)/t16-,19-,22+,24+,25-/m1/s1 |
InChI Key |
QWAXZSMUYRTIIN-QODBOBSJSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC=CS7)OC5=C(C=C4)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=CS7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


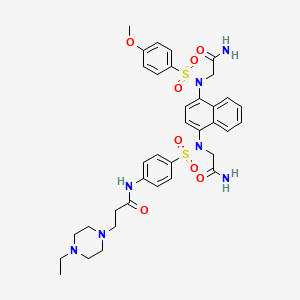
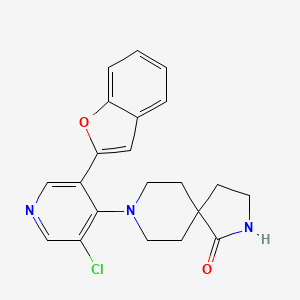
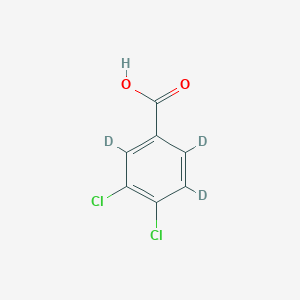
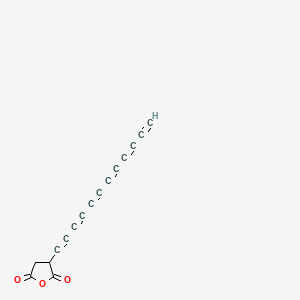
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
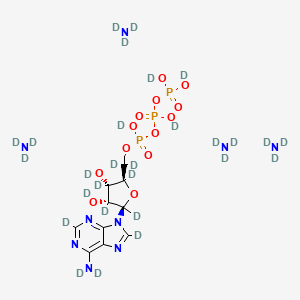
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
